2alpha-(tert-Butyldimethylsiloxy)cyclohexane-1alpha-carbaldehyde
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Description
2alpha-(tert-Butyldimethylsiloxy)cyclohexane-1alpha-carbaldehyde is a chemical compound that contains a total of 42 bonds, including 16 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 six-membered ring, and 1 aliphatic aldehyde . It consists of 42 atoms; 26 Hydrogen atoms, 13 Carbon atoms, and 2 Oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a total of 42 bonds, including 16 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 six-membered ring, and 1 aliphatic aldehyde . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of this compound have been created based on quantum chemical computations .Scientific Research Applications
Oxidation and Deprotection in Organic Synthesis
Research by Ochiai et al. (1996) demonstrated the use of tert-butyldimethylsiloxy compounds in the oxidation and deprotection of ethers. This process involves generating α-oxy carbon-centered radicals and has implications for creating esters under certain conditions, contributing significantly to organic synthesis methods (Ochiai et al., 1996).
Cycloaddition Reactions
Kozmin et al. (2003) explored the [4 + 2] cycloaddition reaction involving 1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene and Methyl acrylate. This study highlighted the potential of tert-butyldimethylsiloxy compounds in facilitating Diels-Alder reactions, which are crucial in synthesizing complex organic molecules (Kozmin, He, & Rawal, 2003).
Organometallic Chemistry and Polymer Research
Beckmann et al. (1999) studied the application of tert-butyldimethylsiloxy compounds in the field of organometallic chemistry, specifically in the context of organotin derivatives. This research contributes to the understanding of molecular structures in silicon-based polymers (Beckmann et al., 1999).
Asymmetric Synthesis of Amines
Ellman et al. (2002) described the use of N-tert-butanesulfinyl imines, which are related to tert-butyldimethylsiloxy compounds, in the asymmetric synthesis of amines. This method has proven versatile for synthesizing a wide range of enantioenriched amines (Ellman, Owens, & Tang, 2002).
Heterogeneous Asymmetric Catalysis
Han et al. (2017) focused on the development of covalent organic frameworks (COFs) incorporating tert-butyldimethylsiloxy compounds for use in heterogeneous asymmetric catalysis. This research demonstrates the potential of these compounds in improving the efficiency and recyclability of catalysts (Han et al., 2017).
Preparation of Substituted Cyclohexane Rings
Hanazawa et al. (2000) synthesized optically active tert-butyldimethylsiloxy compounds as chiral building blocks for the preparation of substituted cyclohexane rings. This application is significant in the synthesis of complex organic molecules with specific optical properties (Hanazawa, Koiwa, Hareau, & Sato, 2000).
Properties
IUPAC Name |
(1S,2R)-2-[tert-butyl(dimethyl)silyl]oxycyclohexane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2Si/c1-13(2,3)16(4,5)15-12-9-7-6-8-11(12)10-14/h10-12H,6-9H2,1-5H3/t11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTWFXHZXOETLO-VXGBXAGGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCCCC1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1CCCC[C@@H]1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176222-30-3 |
Source
|
Record name | rac-(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexane-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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